

2-Pyridylacetonitrile: A Comprehensive Technical Guide to Material Safety

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Pyridylacetonitrile**

Cat. No.: **B1294559**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for **2-Pyridylacetonitrile**, a key intermediate in pharmaceutical and agrochemical synthesis. This document consolidates critical safety information, including physical and chemical properties, toxicological data, and detailed experimental methodologies, to ensure safe handling and use in a research and development setting.

Core Safety & Property Data

Quantitative data regarding the physical, chemical, and toxicological properties of **2-Pyridylacetonitrile** are summarized below for clear and concise reference.

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂	[1] [2] [3]
Molecular Weight	118.14 g/mol	[1] [2] [3]
Appearance	White or Colorless to Yellow to Orange powder to lump to clear liquid	[2] [4]
Boiling Point	76-77 °C at 2 mmHg	[1] [2] [3]
Melting Point	23-25 °C	[1] [2]
Density	1.059 g/mL at 25 °C	[1] [2] [3]
Flash Point	93 °C (201 °F) - closed cup	[1] [3] [5]
Refractive Index	n _{20/D} 1.525	[1] [3] [5]
Water Solubility	Miscible with water	[2]

Toxicological Data

Test	Species	Route	Value	Source
LD ₅₀	Rat	Oral	166 mg/kg	[1]
LD ₅₀	Rat	Dermal	68 mg/kg	[1]

Hazard Identification and Safety Precautions

2-Pyridylacetonitrile is classified as a substance with significant health hazards. It is fatal if swallowed, in contact with skin, or if inhaled.[\[1\]](#)[\[6\]](#) It also causes skin and serious eye irritation and may cause respiratory irritation.[\[1\]](#)

Hazard Statements: H301, H310, H315, H319, H330, H335[\[1\]](#)[\[3\]](#)[\[5\]](#)

Precautionary Statements: P260, P261, P262, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P310, P330, P361+P364, P403+P233, P405, P501[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Methodologies

The following sections detail the standardized protocols for determining the key toxicological and physical-chemical properties of chemical substances like **2-Pyridylacetonitrile**.

Acute Oral Toxicity (LD50) Determination

The oral LD50 value of 166 mg/kg in rats was likely determined following a standardized protocol such as the OECD Guideline 423 (Acute Toxic Class Method) or OECD Guideline 425 (Up-and-Down Procedure).[3][6][7][9]

General Protocol (based on OECD 423):

- Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[6]
- Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight prior to dosing.[10]
- Dose Administration: The substance is administered orally via gavage in a stepwise procedure using a minimum of three animals per step.[6] The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[7]
- Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[10][11]
- Endpoint: The LD50 is determined based on the mortality rate at different dose levels, allowing for classification according to the Globally Harmonized System (GHS).[7]

Acute Dermal Toxicity (LD50) Determination

The dermal LD50 value of 68 mg/kg in rats would be established using a method like the OECD Guideline 402 (Acute Dermal Toxicity).[5][12][13][14]

General Protocol (based on OECD 402):

- Animal Preparation: The fur on the dorsal area of young adult rats is clipped approximately 24 hours before the test.[13][15]

- Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface and held in contact with the skin with a porous gauze dressing for 24 hours.[13][14]
- Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[13][14]
- Endpoint: The dermal LD50 is calculated based on the dose that is lethal to 50% of the test animals.[16]

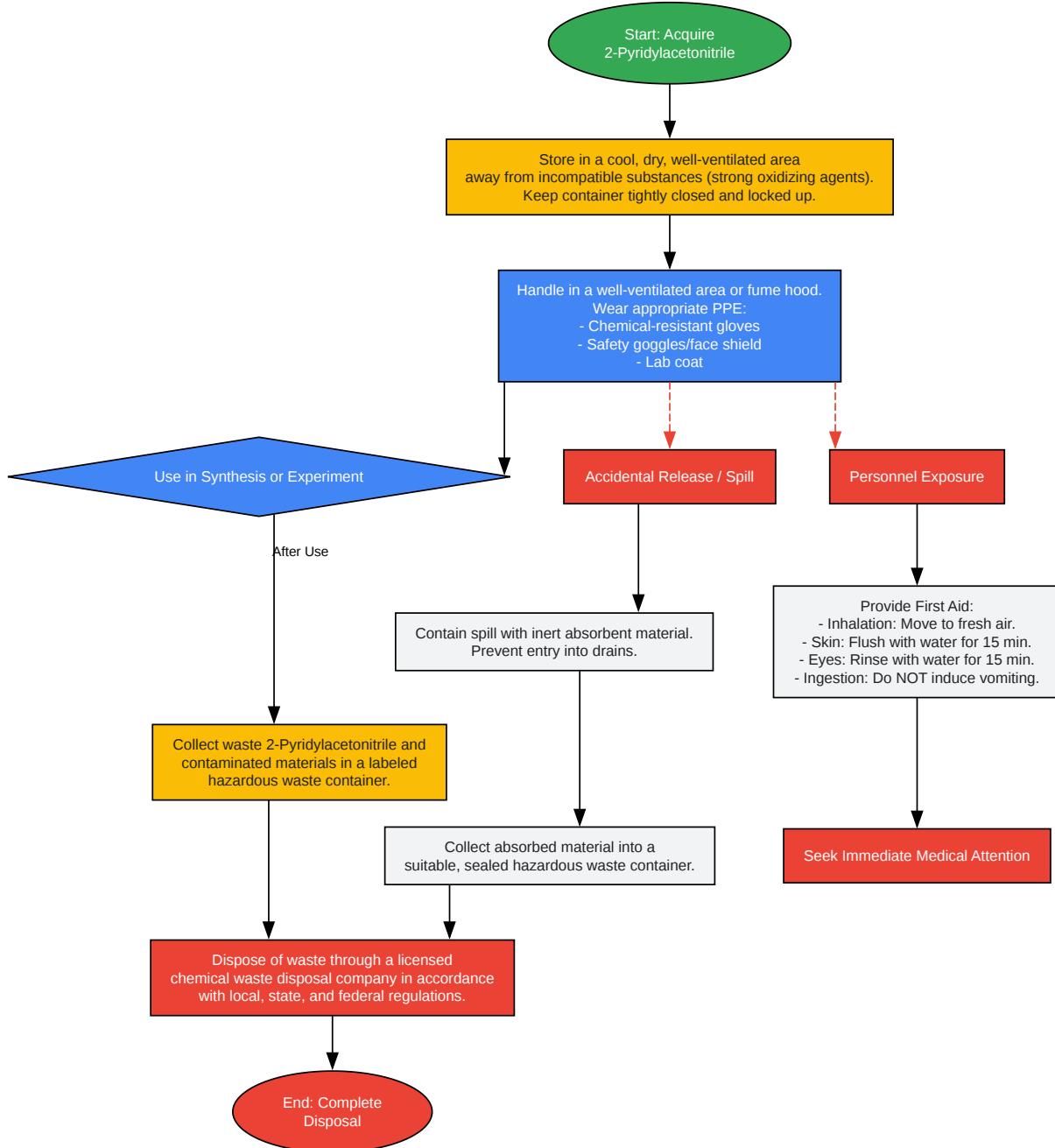
Flash Point Determination

The flash point of 93 °C was determined using a closed-cup method, likely following a standard such as ASTM D93 (Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester) or ASTM D56 (Standard Test Method for Flash Point by Tag Closed Cup Tester).[2][4][17]

General Protocol (based on ASTM D93):

- Apparatus: A Pensky-Martens closed-cup tester is used.[4]
- Procedure: A specified volume of the sample (typically 75 mL) is placed in the test cup and heated at a controlled rate while being stirred.[2][17]
- Ignition Source: An ignition source is periodically directed into the cup.[4]
- Endpoint: The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.[2][4]

Boiling Point Determination


The boiling point of 76-77 °C at 2 mmHg is determined by methods that measure the temperature at which the vapor pressure of the liquid equals the applied pressure. Common laboratory methods include simple distillation or the Thiele tube method.[18][19][20][21]

General Protocol (Thiele Tube Method):

- Sample Preparation: A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into it.[19][20]
- Heating: The assembly is attached to a thermometer and heated in a Thiele tube containing a heating fluid (e.g., mineral oil).[19][21]
- Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed.[20]
- Endpoint: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[20][21]

Safe Handling and Emergency Procedures Workflow

The following diagram illustrates the logical workflow for the safe handling of **2-Pyridylacetonitrile**, from acquisition to disposal.

[Click to download full resolution via product page](#)

Safe Handling Workflow for 2-Pyridylacetonitrile.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.[\[1\]](#)

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[\[1\]](#)
- Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[\[1\]](#)
- Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[\[1\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[\[1\]](#)

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[\[1\]](#)
- Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated.[\[1\]](#)
- Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[\[1\]](#)

Accidental Release Measures

- Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[\[1\]](#)
- Environmental Precautions: Do not let the product enter drains, waterways, or soil.[\[1\]](#)
- Containment and Cleaning: Absorb the spill with inert material and place it into a suitable disposal container.[\[1\]](#)

Stability and Reactivity

- Chemical Stability: Stable under recommended storage conditions.[\[1\]](#)
- Conditions to Avoid: Dust generation and sources of ignition.[\[1\]](#)

- Incompatible Materials: Strong oxidizing agents.[\[1\]](#)
- Hazardous Decomposition Products: Carbon oxides and nitrogen oxides.[\[1\]](#)

This guide is intended to provide comprehensive safety information for trained professionals. Always consult the most recent Safety Data Sheet from your supplier before handling **2-Pyridylacetonitrile** and adhere to all institutional and regulatory safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. store.astm.org [store.astm.org]
- 2. delltech.com [delltech.com]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 5. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fauske.com [fauske.com]
- 9. oecd.org [oecd.org]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Oecd acute,subacute, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 13. scribd.com [scribd.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Flash Point Testing | ioKinetic [iokinetic.com]
- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 19. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 20. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [2-Pyridylacetonitrile: A Comprehensive Technical Guide to Material Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294559#2-pyridylacetonitrile-material-safety-data-sheet-msds-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com